molecular formula C14H19F3N2 B8371534 Methyl-[1-(4-trifluoromethyl-phenyl)-piperidin-4-ylmethyl]-amine

Methyl-[1-(4-trifluoromethyl-phenyl)-piperidin-4-ylmethyl]-amine

Cat. No. B8371534
M. Wt: 272.31 g/mol
InChI Key: AYPSZBQTWXBLIG-UHFFFAOYSA-N
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Patent
US08569495B2

Procedure details

A solution of [1-(4-trifluoromethyl-phenyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester (45 g; 126 mmol, prepared in accordance with Example 55) in tetrahydrofuran (450 mL) was added over 7 min to a molar solution of lithium aluminium hydride in tetrahydrofuran (377 mL). The resulting mixture was heated to 100° C., and then maintained at that temperature for 195 min. Afterward, the mixture was allowed to cool to room temperature and then poured onto a mixture of ice (500 g) and of 2 N aqueous HCl (350 mL). The organic solvents were removed by evaporation under reduced pressure, and the aqueous phase was basified to a pH of 11 by adding 2 N aqueous NaOH. This resulting in a precipitate, which was filtered and dried at 40° C. under a pressure of 3 mbar to afford the desired product (17.7 g; 65 mmol).
Name
[1-(4-trifluoromethyl-phenyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
377 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Two
Name
Quantity
350 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[C:6](=O)[NH:7][CH2:8][CH:9]1[CH2:14][CH2:13][N:12]([C:15]2[CH:20]=[CH:19][C:18]([C:21]([F:24])([F:23])[F:22])=[CH:17][CH:16]=2)[CH2:11][CH2:10]1)(C)(C)C.[H-].[Al+3].[Li+].[H-].[H-].[H-].Cl>O1CCCC1>[CH3:6][NH:7][CH2:8][CH:9]1[CH2:14][CH2:13][N:12]([C:15]2[CH:16]=[CH:17][C:18]([C:21]([F:24])([F:22])[F:23])=[CH:19][CH:20]=2)[CH2:11][CH2:10]1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
[1-(4-trifluoromethyl-phenyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester
Quantity
45 g
Type
reactant
Smiles
C(C)(C)(C)OC(NCC1CCN(CC1)C1=CC=C(C=C1)C(F)(F)F)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
450 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
377 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
ice
Quantity
500 g
Type
reactant
Smiles
Name
Quantity
350 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained at that temperature for 195 min
Duration
195 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
The organic solvents were removed by evaporation under reduced pressure
ADDITION
Type
ADDITION
Details
by adding 2 N aqueous NaOH
FILTRATION
Type
FILTRATION
Details
This resulting in a precipitate, which was filtered
CUSTOM
Type
CUSTOM
Details
dried at 40° C. under a pressure of 3 mbar

Outcomes

Product
Name
Type
product
Smiles
CNCC1CCN(CC1)C1=CC=C(C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 65 mmol
AMOUNT: MASS 17.7 g
YIELD: CALCULATEDPERCENTYIELD 51.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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